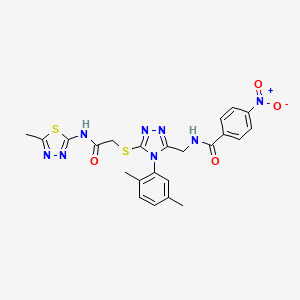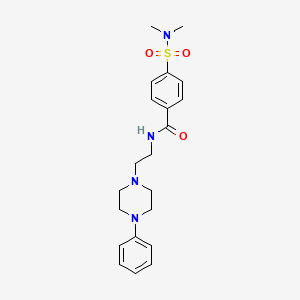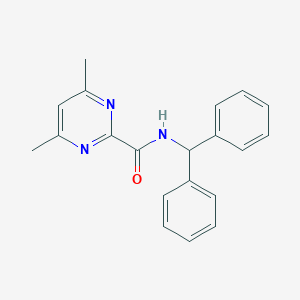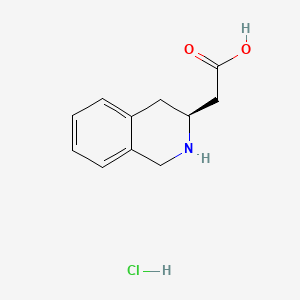
1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea often involves multistep synthetic routes. One approach is the Friedlander condensation of amino-pyrazole derivatives with active methylene compounds in a basic medium to form pyrazolo-annelated ring compounds, including pyrazolo[3,4-b]pyridines and pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines (Jachak et al., 2007). Another method involves the reaction of isocyanatomethyl derivatives with aminopyrazoles under mild conditions to yield 1,3-disubstituted ureas containing pyrazole and various other fragments (D'yachenko et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds related to 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has been elucidated using various spectroscopic and crystallographic techniques. For instance, new mononuclear complexes with pyrazolylpyridine ligands have been synthesized and characterized by IR, UV-Vis spectroscopy, and X-ray single crystal diffraction, revealing their crystalline architectures through supramolecular interactions (Zhu et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving pyrazolo-annelated compounds can be diverse. A notable reaction is the ultrasound-promoted regioselective synthesis of fused polycyclic pyrazolo[3,4-b]pyridines, demonstrating the efficiency of modern synthetic techniques (Nikpassand et al., 2010). Furthermore, the reactivity of these compounds with various reagents under different conditions leads to a wide array of derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Characterization
One study by Jeon et al. (2015) focuses on the crystal structure of azimsulfuron, a compound with a structural framework that includes pyrazole and pyridine units similar to the compound . This research provides insights into the molecular geometry, hydrogen bonding interactions, and three-dimensional architecture, which are essential for understanding the physical and chemical properties of these compounds (Youngeun Jeon et al., 2015).
Synthesis of Pyrazolo-Annulated Heterocyclic Ring Compounds
Another relevant study by Jachak et al. (2007) describes the synthesis of pyrazolo[3,4-b]pyridines, which shares structural motifs with the compound . This research highlights methods for generating diverse heterocyclic compounds, underscoring the versatility of pyrazole and pyridine derivatives in synthesizing novel organic molecules with potential applications in medicinal chemistry and materials science (M. Jachak et al., 2007).
Intramolecular Hydrogen Bonding and Complexation
Research by Chien et al. (2004) explores the conformational isomers and intramolecular hydrogen bonding of pyrid-2-yl ureas, providing insights into the structural dynamics and interactions that could influence the behavior of the target compound. Such studies are crucial for understanding the binding affinities and reaction mechanisms of these compounds (Chia-Hui Chien et al., 2004).
Anion Tuning of Rheology and Gelation
Lloyd and Steed (2011) discuss the gelation properties of a urea derivative, emphasizing how the identity of anions can influence the physical properties of gels formed by these compounds. This research is relevant for applications in materials science, particularly in the design of smart materials and responsive gel systems (G. Lloyd & J. Steed, 2011).
Antibacterial Evaluation of Novel Compounds
A study by Azab et al. (2013) on the synthesis and antibacterial evaluation of new heterocyclic compounds containing a sulfonamido moiety, while not directly related, demonstrates the potential of structurally similar compounds in medicinal chemistry. The research aims to identify new antibacterial agents, showcasing the broader implications of synthesizing and studying compounds like "1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea" in pharmaceutical applications (M. E. Azab et al., 2013).
Eigenschaften
IUPAC Name |
1-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-21-15(2-5-19-21)13-8-12(9-17-11-13)10-18-16(22)20-14-3-6-23-7-4-14/h2,5,8-9,11,14H,3-4,6-7,10H2,1H3,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRIOSCXZQNGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-benzoylbenzoate](/img/structure/B2491790.png)

![3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B2491793.png)
![potassium 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate](/img/structure/B2491795.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2491798.png)



![N~1~-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B2491804.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2491808.png)